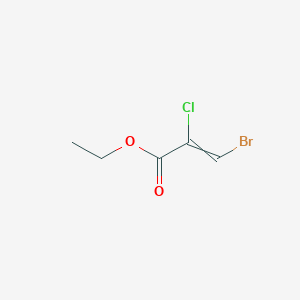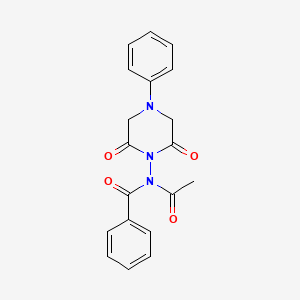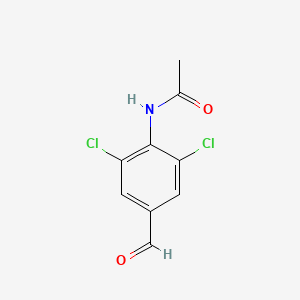
N-(2,6-Dichloro-4-formylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,6-Dichloro-4-formylphenyl)acetamide is an organic compound characterized by the presence of two chlorine atoms, a formyl group, and an acetamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Dichloro-4-formylphenyl)acetamide typically involves the acylation of 2,6-dichloroaniline with acetic anhydride, followed by formylation using a Vilsmeier-Haack reaction. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like phosphorus oxychloride (POCl3).
Industrial Production Methods
Industrial production of this compound may involve large-scale acylation and formylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and precise control of reaction parameters is crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-Dichloro-4-formylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 2,6-Dichloro-4-carboxyphenylacetamide.
Reduction: 2,6-Dichloro-4-hydroxymethylphenylacetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2,6-Dichloro-4-formylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,6-Dichloro-4-formylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The chlorine atoms may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.
Comparison with Similar Compounds
Similar Compounds
N-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)acetamide: Similar structure but with an additional chlorine atom.
N-(2,6-Dichlorophenyl)acetamide: Lacks the formyl group, resulting in different chemical properties.
Uniqueness
N-(2,6-Dichloro-4-formylphenyl)acetamide is unique due to the presence of both chlorine atoms and a formyl group, which confer distinct reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.
Properties
CAS No. |
62909-67-5 |
|---|---|
Molecular Formula |
C9H7Cl2NO2 |
Molecular Weight |
232.06 g/mol |
IUPAC Name |
N-(2,6-dichloro-4-formylphenyl)acetamide |
InChI |
InChI=1S/C9H7Cl2NO2/c1-5(14)12-9-7(10)2-6(4-13)3-8(9)11/h2-4H,1H3,(H,12,14) |
InChI Key |
KXMKFXWXFLFPPW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1Cl)C=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



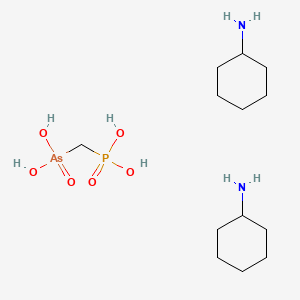

![2H,5H-[1,3]Dithiolo[4,5-d][1,3]dithiole](/img/structure/B14500899.png)

![4-[2-(3,4-Dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]benzoic acid](/img/structure/B14500912.png)
![Thieno[3,2-c]phenanthridine](/img/structure/B14500915.png)

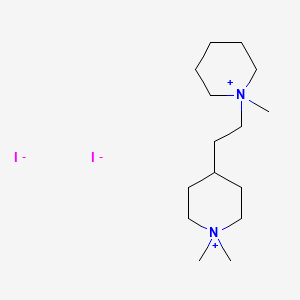
![[(5-Methyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl thiocyanate](/img/structure/B14500932.png)

